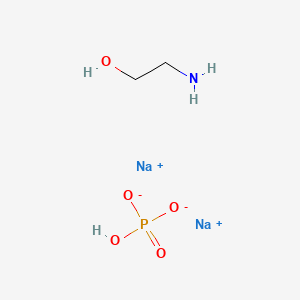
Disodium monoethanolamine phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium monoethanolamine phosphate is a chemical compound with the molecular formula C₂H₈NNa₂O₅P. It is a salt formed from monoethanolamine and phosphoric acid, and it is commonly used in various industrial and scientific applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium monoethanolamine phosphate can be synthesized by reacting monoethanolamine with phosphoric acid in the presence of sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of monoethanolamine to a solution of phosphoric acid and sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified through crystallization and filtration processes .
Análisis De Reacciones Químicas
Types of Reactions: Disodium monoethanolamine phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphate derivatives.
Reduction: It can be reduced under specific conditions to yield simpler phosphates.
Substitution: It can participate in substitution reactions where the monoethanolamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed: The major products formed from these reactions include various phosphate esters and salts, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Disodium monoethanolamine phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a buffering agent in chemical reactions and analytical procedures.
Biology: Employed in the preparation of buffer solutions for biological assays and experiments.
Medicine: Utilized in pharmaceutical formulations as a stabilizing agent.
Industry: Applied in the manufacturing of detergents, cleaning agents, and water treatment chemicals .
Mecanismo De Acción
The mechanism of action of disodium monoethanolamine phosphate involves its ability to act as a chelating agent, binding to metal ions and stabilizing them in solution. This property is particularly useful in preventing the precipitation of metal ions in various industrial and scientific applications. The molecular targets and pathways involved include the coordination of the phosphate group with metal ions, forming stable complexes .
Comparación Con Compuestos Similares
- Disodium hydrogen phosphate
- Monoethanolamine phosphate
- Sodium phosphate dibasic
Comparison: Disodium monoethanolamine phosphate is unique due to its dual functionality as both an amine and a phosphate compound. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its ability to form stable complexes with metal ions makes it particularly valuable in applications requiring metal ion stabilization .
Propiedades
Número CAS |
53404-45-8 |
|---|---|
Fórmula molecular |
C2H8NNa2O5P |
Peso molecular |
203.04 g/mol |
Nombre IUPAC |
disodium;2-aminoethanol;hydrogen phosphate |
InChI |
InChI=1S/C2H7NO.2Na.H3O4P/c3-1-2-4;;;1-5(2,3)4/h4H,1-3H2;;;(H3,1,2,3,4)/q;2*+1;/p-2 |
Clave InChI |
AGKKBTYZZODEIS-UHFFFAOYSA-L |
SMILES canónico |
C(CO)N.OP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















